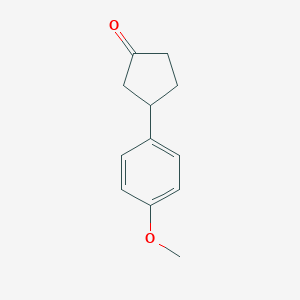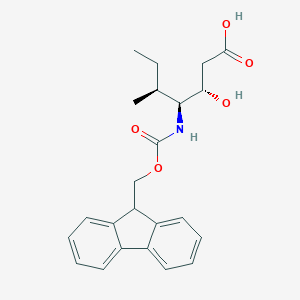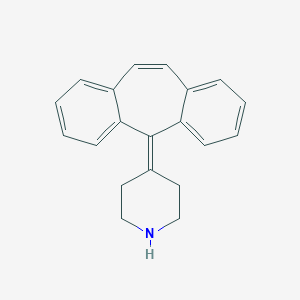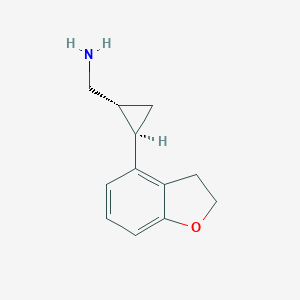
3-(4-Methoxyphenyl)cyclopentanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(4-Methoxyphenyl)cyclopentanone often involves complex reactions. For instance, the synthesis of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones demonstrates the complexity and the specific conditions required for synthesizing methoxyphenyl-containing compounds (Gluziński, Grochowski, Krajewski, & Pupek, 1991). Additionally, cyclopentanone derivatives have been synthesized through reactions with various reagents, highlighting the versatility of synthetic approaches (Scheibye, Shabana, Lawesson, & Romming, 1982).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, has been elucidated using X-ray diffraction, revealing a monoclinic system with specific space group parameters (Gluziński et al., 1991). These structural insights are crucial for understanding the chemical behavior and potential applications of 3-(4-Methoxyphenyl)cyclopentanone and related compounds.
Chemical Reactions and Properties
Chemical reactions involving 3-(4-Methoxyphenyl)cyclopentanone derivatives often result in the formation of new, complex structures. For example, reactions of ketones with specific reagents can lead to the formation of new spiro and thioketone compounds, demonstrating the reactivity and functional versatility of the cyclopentanone core (Scheibye et al., 1982).
Physical Properties Analysis
The physical properties of 3-(4-Methoxyphenyl)cyclopentanone and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by the specific molecular architecture. X-ray structural investigations provide detailed information on the crystalline structure, which is essential for understanding the material's physical characteristics (Gluziński et al., 1991).
Chemical Properties Analysis
The chemical properties of 3-(4-Methoxyphenyl)cyclopentanone, including reactivity with other chemical agents and stability under various conditions, are key areas of study. The synthesis and reactions of related compounds provide insights into the chemical behavior and potential reactivity patterns of methoxyphenyl and cyclopentanone moieties (Scheibye et al., 1982).
Wissenschaftliche Forschungsanwendungen
Summary of the Application
The compound “3-(4-Methoxyphenyl)cyclopentanone” is used in the enantioselective synthesis of 3,4-disubstituted cyclopentanones from enals . This process is catalyzed by N-Heterocyclic Carbene (NHC) and initiated by oxidation .
Methods of Application or Experimental Procedures
The general procedure for the cross annulation to form cyclopentanones involves the use of a triazolium salt, cinnamaldehyde, and 4-methoxycinnamaldehyde . All reactions were carried out under an atmosphere of argon in flame-dried glassware with magnetic stirring . The chemicals were passed through columns of neutral alumina and degassed with argon . The reactions were visualized with UV light or KMnO4 stain followed by heating .
Results or Outcomes
The result of this process is the formation of “(3R,4R)-3,4-bis(4-methoxyphenyl)cyclopentanone 4a” as an off-white solid in 84% ee as a single diastereomer .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVGGHJBRCDSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555743 | |
| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)cyclopentanone | |
CAS RN |
116526-34-2 | |
| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)


![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)


![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)


![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
